molecular formula C32H50FeP2 B12443264 cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron

cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron

Cat. No.: B12443264
M. Wt: 552.5 g/mol
InChI Key: ATZJFNMPMORKIZ-XOBZDMSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron is a complex organometallic compound that features a cyclopentane ring, phosphane groups, and an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron typically involves the reaction of cyclopentane derivatives with phosphane ligands and iron salts. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or chloroform are commonly used due to their ability to dissolve both organic and inorganic reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron undergoes various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: Ligand exchange reactions can occur, where the phosphane ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) species.

Scientific Research Applications

Cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron exerts its effects involves the coordination of the iron center with various substrates. The phosphane ligands stabilize the iron center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved include interactions with organic substrates and the facilitation of electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride
  • Cyclopentane, 1,2-dibutyl-
  • Cyclopentane, 1-butyl-2-pentyl-

Uniqueness

Cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron is unique due to its specific combination of a cyclopentane ring, phosphane ligands, and an iron center. This combination imparts distinct catalytic properties and reactivity patterns that are not observed in similar compounds.

Biological Activity

The compound cyclopentane; ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane; iron is a complex organometallic compound that incorporates both phosphine and iron components. Its biological activity is of significant interest due to the potential applications in catalysis, medicinal chemistry, and materials science. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structure and Properties

The compound features a cyclopentane framework linked to a ditert-butyl phosphine group and an iron center. The phosphine moiety is known for its nucleophilic properties, which can facilitate various chemical reactions, including those relevant to biological systems.

Biological Activity Overview

The biological activity of this compound primarily stems from its iron center and the phosphine ligand's ability to coordinate with biological molecules. Key areas of interest include:

  • Catalytic Activity : Iron complexes are known for their role in catalyzing reactions that are essential in biological pathways, such as C–H activation and functionalization.
  • Pharmacological Potential : Phosphine-containing compounds have shown promise in drug development due to their ability to interact with biological targets.
  • Catalytic Mechanisms : The iron center facilitates electron transfer processes, which can enhance the reactivity of substrates in biological systems.
  • Coordination Chemistry : The phosphine ligand can form stable complexes with metal ions in biological systems, potentially influencing enzyme activity and metabolic pathways.

Case Study 1: Iron-Catalyzed Reactions

Recent studies have highlighted the effectiveness of iron complexes in catalyzing C(sp³)–H functionalization reactions. These reactions are crucial for modifying organic molecules in drug synthesis and other biochemical applications. For instance, one study demonstrated that iron-catalyzed processes could achieve high selectivity and efficiency in functionalizing hydrocarbons, which is essential for developing new therapeutic agents .

Case Study 2: Phosphine Organocatalysis

Phosphines have been used as organocatalysts in various reactions, including Michael additions and Henry reactions. A notable study showed that triphenylphosphine significantly enhanced reaction yields when used alongside primary amines in catalytic systems . This suggests that the phosphine component of the compound could similarly enhance biological reactions.

Data Tables

Property Value
Molecular FormulaC₁₉H₂₃FeP
Molecular Weight334.32 g/mol
Iron Coordination EnvironmentTetrahedral
Phosphine Ligand TypeDitert-butyl phosphine
Biological Activity Description
Catalytic EfficiencyHigh in C–H activation
Interaction with EnzymesPotential modulation of enzyme activity
Therapeutic PotentialUnder investigation for drug development

Research Findings

Research indicates that compounds similar to cyclopentane; ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane; iron exhibit promising biological activities, particularly in catalysis and potential therapeutic applications. Studies have shown that these complexes can effectively catalyze key reactions involved in metabolic pathways, suggesting their utility in biochemical contexts .

Properties

Molecular Formula

C32H50FeP2

Molecular Weight

552.5 g/mol

IUPAC Name

cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron

InChI

InChI=1S/C27H40P2.C5H10.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m1../s1

InChI Key

ATZJFNMPMORKIZ-XOBZDMSASA-N

Isomeric SMILES

C[C@H](C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.